Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxylate
Overview
Description
Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
The synthesis of Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dithioester.
Introduction of Functional Groups: The introduction of the carbamoyl and amide groups can be achieved through nucleophilic substitution reactions. For example, the reaction of a thiophene derivative with 2-fluoroaniline and phenylacetic acid can introduce the desired functional groups.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbamoyl or amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures.
Scientific Research Applications
Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: Thiophene derivatives are known for their electronic properties, making this compound useful in the development of organic semiconductors, conductive polymers, and photovoltaic materials.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition and receptor binding, due to its ability to interact with specific molecular targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules, leading to inhibition or activation of biological pathways. For example, the carbamoyl and amide groups can interact with active sites of enzymes, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 5-carbamoyl-2-[[(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate: This compound has a similar thiophene core but different substituents, leading to variations in chemical reactivity and biological activity.
Ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate:
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: This indole derivative shares some structural similarities but differs in its core heterocyclic system, affecting its biological and chemical behavior.
Properties
IUPAC Name |
ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c1-3-30-23(29)19-14(2)20(21(28)25-17-12-8-7-11-16(17)24)31-22(19)26-18(27)13-15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXFVZVTZMZHOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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